molecular formula C22H22N2O4S2 B4538110 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylthio)phenyl]benzamide

4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylthio)phenyl]benzamide

Cat. No. B4538110
M. Wt: 442.6 g/mol
InChI Key: VOCFSVNZGPASKV-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that include benzamide derivatives, often characterized by their diverse chemical and biological properties. These properties make them subjects of interest in various chemical and pharmacological studies.

Synthesis Analysis

Research on similar compounds, such as the addition reactions involving N-sulfonylimines, demonstrates methodologies that could potentially be applied to the synthesis of complex benzamide derivatives. For instance, Liu et al. (2015) described a catalyst-free condition that affords α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides in good to excellent yields, a methodology that could be relevant for the synthesis of similar structures (Liu, Guo, & Chen, 2015).

Molecular Structure Analysis

Demir et al. (2015) conducted a detailed molecular structure analysis of a novel benzamide derivative using X-ray diffraction, IR spectroscopy, and DFT calculations. This comprehensive approach provides a blueprint for analyzing the molecular structure of complex benzamide compounds, including the one (Demir et al., 2015).

Chemical Reactions and Properties

Studies on related compounds have explored their reactivity and interaction with various biological targets. For instance, Owa et al. (2002) investigated the structure-activity relationship of sulfonamide derivatives in cell-based antitumor screens, highlighting the chemical reactivity and potential biological interactions of sulfonamide-based compounds (Owa et al., 2002).

Physical Properties Analysis

The physical properties of similar compounds can be elucidated through methods like DFT calculations, as shown by FazilathBasha et al. (2021), who investigated the vibrational spectroscopic properties of N-((4-aminophenyl)sulfonyl)benzamide. Such analyses provide insight into the compound's stability, electronic properties, and molecular geometry (FazilathBasha et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, can be inferred from studies on structurally related compounds. For example, the work by Gangapuram & Redda (2009) on N-substituted benzamide derivatives explored their anti-inflammatory and anti-cancer properties, offering a perspective on the chemical functionalities and biological interactions relevant to benzamide compounds (Gangapuram & Redda, 2009).

properties

IUPAC Name

4-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(2-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-24(30(26,27)19-14-12-18(28-2)13-15-19)17-10-8-16(9-11-17)22(25)23-20-6-4-5-7-21(20)29-3/h4-15H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCFSVNZGPASKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-methoxyphenyl)sulfonyl](methyl)amino}-N-[2-(methylsulfanyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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